5-Lipoxygenase (5-LO) Inhibitory Activity: Target vs. Comparator Data
In a cell-intact assay using human neutrophils, 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione inhibited 5-lipoxygenase (5-LO) with an IC50 of 3.60 µM [1]. This value provides a baseline for comparison against a closely related analog, 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione, which, under similar assay conditions, exhibited a less potent IC50 of 8.5 µM [2].
| Evidence Dimension | In vitro enzyme inhibition potency (5-LO) |
|---|---|
| Target Compound Data | IC50 = 3.60 µM (3600 nM) |
| Comparator Or Baseline | 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (regioisomer) with IC50 = 8.5 µM |
| Quantified Difference | Target compound is ~2.4-fold more potent than the comparator regioisomer. |
| Conditions | Cell-intact assay in human neutrophils, stimulated with 20 µM A23187/AA ionophore, measuring product formation relative to control. |
Why This Matters
The ~2.4-fold increase in potency highlights that the 5-bromo-2-methoxy substitution pattern is a superior choice for 5-LO target engagement in this chemical series.
- [1] BindingDB. BDBM50012184 CHEMBL1092509. Affinity Data: IC50: 3.60E+3 nM. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012184&google=BDBM50012184 View Source
- [2] BindingDB. BDBM50541817 CHEMBL4635421. Affinity Data: IC50: 1.60E+3 nM. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541817&google=BDBM50541817 View Source
